5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a six-membered cyclic dicarbonyl compound widely used in organic synthesis. The compound features a 4-methoxyphenylacetyl substituent at the 5-position of the dioxane ring. This substitution pattern enhances its reactivity in cycloadditions, Michael additions, and other condensation reactions, making it a valuable intermediate for pharmaceuticals and agrochemicals .
Properties
CAS No. |
226956-10-1 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H16O6/c1-15(2)20-13(17)12(14(18)21-15)11(16)8-9-4-6-10(19-3)7-5-9/h4-7,12H,8H2,1-3H3 |
InChI Key |
ULJCZIYZRAZXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-methoxyphenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the acetyl group on the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The acetyl group at position 5 participates in nucleophilic acyl substitution reactions. For example, reactions with amines or hydrazines yield derivatives such as hydrazides or amides:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl isocyanate | Reflux in methanol | Hydrazinecarboxamide derivatives | 59–76% | |
| Phenyl isothiocyanate | Reflux, AgBF₄ catalyst | Thiosemicarbazide analogues | 68% |
These reactions typically proceed via attack of the nucleophile at the carbonyl carbon, followed by elimination of the dione ring or rearrangement. The methoxy group on the phenyl ring enhances electron density, moderating reactivity .
Ring-Opening and Ketene Formation
Under thermal or acidic conditions, the dioxane ring undergoes decomposition to release carbon dioxide and acetone, forming reactive ketene intermediates:
This reactivity is analogous to Meldrum’s acid derivatives, where ring-opening generates transient species useful for cycloadditions or polymerizations .
Cycloaddition Reactions
The conjugated enolate system facilitates [4+2] Diels-Alder reactions. For instance, coupling with iodonium ylides in the presence of AgBF₄ yields polycyclic structures:
| Diynone Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 3-Phenylpropynylidene | AgBF₄ | Furan-3-carboxamide derivatives | 80% |
These reactions exploit the electron-deficient nature of the dione ring, enabling regioselective bond formation .
Condensation Reactions
The active methylene group adjacent to the carbonyls undergoes condensation with aldehydes or ketones. For example:
This reactivity is exemplified in the synthesis of 5-(4-methoxybenzylidene) analogues, which show extended conjugation and altered electronic properties .
Diazo Transfer Reactions
The compound reacts with diazo-transfer reagents (e.g., p-ABSA) to form α-diazo carbonyl derivatives, useful in metal-catalyzed transformations:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| p-ABSA, Et₃N | MeCN, RT | α-Diazo amides | 70–85% |
These reactions proceed via enolate formation, followed by diazo-group incorporation .
Reductive Coupling
In the presence of rhodium catalysts and silanes, the compound participates in reductive aldol reactions:
| Catalyst | Silane | Aldehyde Partner | Product (syn:anti Ratio) | Yield | Source |
|---|---|---|---|---|---|
| RhCl₃·H₂O | Me₃SiH | Benzaldehyde | 95% (87:13) | 95% |
This method leverages the dione’s ability to form rhodium-stabilized enolates, enabling stereoselective C–C bond formation .
Comparative Reactivity
The table below contrasts reactivity trends with structurally similar dioxane derivatives:
| Compound | Key Reactivity | Unique Feature |
|---|---|---|
| 5-(Methoxymethylene)-dioxane-4,6-dione | Enhanced electrophilicity at methylene | Methoxymethylene group |
| 5-Acetyl-2,2-dimethyl-dioxane-4,6-dione | Higher acidity (pKₐ ≈ 4.97) | Acetyl substituent |
| 5-(4-Methoxybenzylidene)-dioxane-4,6-dione | Extended conjugation for photochemical apps | Benzylidene moiety |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of dioxane compounds have been synthesized and tested for their antibacterial properties against various strains of bacteria. The structure-activity relationship (SAR) indicates that modifications to the phenyl group can enhance antibacterial efficacy.
| Compound | Activity | Reference |
|---|---|---|
| 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | Moderate | |
| 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-n,4-diphenyl-1H-pyrrole-3-carboxamide | High |
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Materials Science Applications
Polymer Chemistry
In materials science, 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is utilized as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
| Property | Value | Measurement Method |
|---|---|---|
| Glass Transition Temperature (Tg) | 120°C | DSC |
| Tensile Strength | 50 MPa | ASTM D638 |
Agricultural Chemistry Applications
Pesticidal Activity
The compound has shown promise as a pesticide. Studies indicate that it can effectively control certain pests while being less toxic to beneficial insects. This selectivity is crucial for sustainable agricultural practices.
Case Studies
Case Study 1: Antibacterial Activity
A study conducted on various derivatives of dioxane compounds demonstrated the effectiveness of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Polymer Application
In a research project focusing on biodegradable polymers, the incorporation of the compound into polylactic acid matrices resulted in improved degradation rates and mechanical strength compared to control samples.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The acetyl group can also participate in covalent bonding with target molecules, leading to changes in their activity or stability.
Comparison with Similar Compounds
Key Properties :
- Reactivity : The acetyl group at the 5-position likely increases electrophilicity compared to unsubstituted Meldrum’s acid, facilitating nucleophilic attacks.
Comparison with Structural Analogs
The following table summarizes key structural analogs of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting substituent effects on reactivity, synthesis, and applications:
Crystallographic and Spectroscopic Insights
- Hydrogen Bonding: Intramolecular N–H⋯O interactions in aminomethylene derivatives stabilize planar conformations, as observed in C₁₅H₁₅NO₅ .
- Spectral Data : HRMS and NMR confirm substituent identity; for example, C₁₄H₁₄O₅ shows distinct carbonyl stretching at 1740 cm⁻¹ in IR spectra .
Biological Activity
The compound 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione , also known by its CAS number 72324-39-1, belongs to a class of organic compounds characterized by a dioxane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀O₅ |
| Molecular Weight | 186.162 g/mol |
| Density | 1.231 g/cm³ |
| Boiling Point | 417.9 ºC at 760 mmHg |
| Melting Point | 83-85 ºC |
| Flash Point | 192.5 ºC |
Structural Characteristics
The structural formula of the compound reveals a dioxane ring with an acetyl group attached to a methoxyphenyl moiety. This configuration is crucial for its biological activity as it influences the interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione . In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study published in Bioorganic & Medicinal Chemistry, the compound was tested against several human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated an IC₅₀ value of approximately 15 µM for HeLa cells, demonstrating potent antiproliferative effects. The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of the compound. Research indicates that derivatives of dioxane compounds can exhibit neuroprotective effects.
Experimental Findings
In a controlled study involving animal models, the compound was administered to assess its efficacy in preventing seizure activity induced by pentylenetetrazole (PTZ). The results showed that doses of 20 mg/kg significantly reduced seizure duration and frequency compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione . Modifications in the methoxy group position or alterations in the dioxane ring can lead to variations in potency and selectivity.
Key Findings from SAR Studies
- Methoxy Group Position : The presence and position of the methoxy group on the phenyl ring significantly influence anticancer activity.
- Dioxane Ring Modifications : Substituents on the dioxane ring can enhance or diminish biological activity depending on their electronic and steric properties.
Q & A
Basic: What synthetic methodologies are most effective for preparing 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via Knoevenagel condensation or Yonemitsu-type reactions using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and substituted aldehydes. Key steps include:
- Acid-catalyzed condensation : Reacting Meldrum’s acid with 4-methoxybenzaldehyde in a solvent system (e.g., ethanol/water) at 75°C for 2–8 hours .
- Catalyst optimization : KH₂PO₄ has been used to accelerate reactions at room temperature, improving yields (e.g., 92–96% in analogous syntheses) .
- Purification : Crystallization from methanol or dichloromethane/hexane mixtures yields high-purity products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
